2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of piperazine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-yl)-2-[3-(trifluoromethyl)phenyl]acetonitrile
- 2-(Piperazin-1-yl)-2-[3-(trifluoromethyl)phenyl]propanenitrile
Uniqueness
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of a piperazine ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3N3O |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)10-2-1-3-11(8-10)18-12(20)9-19-6-4-17-5-7-19/h1-3,8,17H,4-7,9H2,(H,18,20) |
InChI Key |
HETBVRANPOEBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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